4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride
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Overview
Description
4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 It is a derivative of tetrahydrofuran, a heterocyclic organic compound, and is characterized by the presence of an amino group, a carboxylic acid ester, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrofuran, which is subjected to a series of chemical reactions to introduce the amino and carboxylic acid ester groups.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and purification of raw materials to ensure high purity.
Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as crystallization, filtration, and drying to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the amino group with other substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield products such as carboxylic acids or ketones.
Reduction: Reduction can produce alcohols or amines.
Substitution: Substitution reactions can yield a variety of derivatives with different functional groups.
Hydrolysis: Hydrolysis typically results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester hydrochloride: Similar in structure but with a pyran ring instead of a furan ring.
4-Amino-tetrahydro-thiophene-3-carboxylic acid methyl ester hydrochloride: Contains a thiophene ring instead of a furan ring.
4-Amino-tetrahydro-pyrrole-3-carboxylic acid methyl ester hydrochloride: Features a pyrrole ring instead of a furan ring.
Uniqueness
4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride is unique due to its furan ring, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the furan ring can influence the compound’s electronic structure, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-aminooxolane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJAEXTMMVOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965310-11-5 |
Source
|
Record name | 3-Furancarboxylic acid, 4-aminotetrahydro-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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